molecular formula C30H50O4 B1265224 Punicanolic acid

Punicanolic acid

Cat. No.: B1265224
M. Wt: 474.7 g/mol
InChI Key: WJCIWKNYROGCFD-FKYBFWJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Punicanolic acid is a bioactive triterpene compound identified in the flowers of Punica granatum (pomegranate). It was isolated through bioassay-guided fractionation and characterized as a new taraxastane-type triterpene . Its primary research value stems from its significant biological activity, specifically its ability to inhibit tumor necrosis factor-alpha (TNF-α)-induced cytotoxicity in cell-based assays (L929 cells) . TNF-α is a key pro-inflammatory cytokine, and inhibitors like this compound are of considerable interest for investigating pathways involved in inflammation and immune responses. The research-grade material is provided for laboratory use to support such pharmacological studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(1S,2R,4aR,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-2,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H50O4/c1-18-23-19-8-9-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,6)27(19,5)14-16-30(23,24(32)33)17-15-29(18,7)34/h18-23,31,34H,8-17H2,1-7H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29+,30+/m0/s1

InChI Key

WJCIWKNYROGCFD-FKYBFWJDSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC[C@@]1(C)O)C(=O)O)C)C)(C)C)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1(C)O)C(=O)O)C)C)(C)C)O)C

Synonyms

punicanolic acid

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Punicanolic acid exhibits significant anticancer effects, particularly against breast cancer. In studies involving human breast cancer cell lines, this compound demonstrated the ability to inhibit cell proliferation by up to 96% and induce apoptosis in both estrogen-sensitive and insensitive cell lines. The mechanism of action involves disrupting mitochondrial membrane potential and modulating protein kinase C signaling pathways, which are crucial for cell growth regulation .

Table 1: Effects of this compound on Breast Cancer Cell Lines

Cell LineConcentration (μM)Proliferation Inhibition (%)Apoptosis Induction (%)
MDA-MB-231409286
MDA-ER·7409691

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. It can inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation in various models . This makes it a potential therapeutic agent for conditions characterized by chronic inflammation.

Metabolic Health

Research indicates that this compound may improve metabolic health by enhancing insulin sensitivity and reducing adipose tissue accumulation. In animal studies, administration of this compound led to a significant decrease in body fat and improved glucose tolerance, suggesting its potential as a treatment for obesity and type 2 diabetes .

Table 2: Metabolic Effects of this compound in Animal Models

Study ModelTreatmentOutcome
ICR CD-1 Mice5% Punicic AcidDecreased perirenal fat
C57Bl/J6 MicePunicic AcidEnhanced insulin sensitivity
Ovariectomized MicePunicic AcidImproved bone mineral density

Neurological Benefits

This compound has shown promise in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties help reduce oxidative stress and inflammation in neural tissues, potentially mitigating symptoms associated with these disorders . Additionally, formulations designed to enhance its bioavailability are being explored to improve its effectiveness in neurological applications.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic products aimed at skin health. Its ability to promote skin regeneration and reduce signs of aging makes it an attractive ingredient for dermatological formulations .

Nutraceutical Potential

There is growing interest in incorporating this compound into food products due to its health benefits. As a nutraceutical compound, it could add value to pomegranate-derived products while promoting health benefits such as weight management and metabolic health .

Table 3: Potential Nutraceutical Applications of this compound

Application AreaPotential Benefits
Functional FoodsWeight management, metabolic health
Dietary SupplementsAntioxidant support, anti-inflammatory effects

Chemical Reactions Analysis

Key Functional Groups:

  • Carboxylic acid : Enables neutralization and salt formation.

  • Conjugated triene system : Susceptible to oxidation, isomerization, and electrophilic additions.

Neutralization Reactions

As a carboxylic acid, punicic acid reacts with bases to form salts. For example:

RCOOH+NaOHRCOONa++H2O\text{RCOOH}+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{H}_2\text{O}

This reactivity is consistent with general carboxylic acid behavior, producing water and ionic salts . Similar reactions occur with NaHCO3\text{NaHCO}_3 and Na2CO3\text{Na}_2\text{CO}_3, releasing CO2\text{CO}_2 gas .

Metabolic and Biochemical Reactions

Punicic acid undergoes enzymatic transformations in biological systems:

Conversion to Conjugated Linoleic Acid (CLA)

In vivo studies in rats demonstrate that punicic acid is metabolized to rumenic acid (9cis,11trans-CLA), a bioactive isomer with anti-inflammatory properties . This process involves desaturation and elongation enzymes.

Enzyme Inhibition

Punicic acid modulates key enzymes:

  • Cyclooxygenase (COX) and lipoxygenase (LOX) : Inhibition reduces prostaglandin and leukotriene synthesis, contributing to anti-inflammatory effects .

  • PPAR receptors : Activation upregulates lipid metabolism and glucose homeostasis genes .

Research Findings on Reactivity and Biological Effects

Key studies highlight punicic acid’s mechanisms and outcomes:

Study ModelConcentration/DoseMechanismOutcomeSource
3T3-L1 adipocytes10–50 μg/mL↓ PPARγ, C/EBPβ, FAS expressionReduced adipogenesis
RAW264.7 macrophages5 μM↓ NF-κB, MAPK phosphorylationSuppressed TNF-α, IL-6 release
Ovariectomized miceDietary supplement↓ Osteoclast differentiationImproved bone density
HepG2 cellsN/A↓ apoB100 secretionReduced plasma triglycerides

Oxidative and Redox Reactions

  • Hydroxyl radical scavenging : Neutralizes reactive oxygen species (ROS) via electron donation .

  • Metal chelation : Binds transition metals (e.g., Fe²⁺), preventing Fenton reactions .

Stability and Degradation

Punicic acid degrades under high heat or prolonged UV exposure, leading to isomerization and loss of bioactivity. Stabilization techniques include encapsulation in lipid nanoparticles or refrigeration .

Preparation Methods

Traditional Extraction and Isolation Techniques

Solvent Extraction and Cold Pressing

Punicic acid is traditionally extracted from pomegranate seeds using organic solvents such as hexane, petroleum ether, or ethanol. In one protocol, seeds are ground into powder and subjected to Soxhlet extraction with hexane at 60–80°C for 6–8 hours, yielding crude oil containing 65–75% punicic acid. Cold pressing, an alternative solvent-free method, preserves heat-sensitive compounds but achieves lower yields (12–20% oil content). Post-extraction, degumming and deacidification steps remove phospholipids and free fatty acids, respectively, enhancing purity.

Saponification and Acidification

Crude pomegranate seed oil is saponified using potassium hydroxide (KOH) in ethanol to hydrolyze triglycerides into free fatty acids. For example, 10% KOH-ethanol solution refluxed at 80°C for 1.5 hours releases mixed fatty acids, which are then acidified to pH 3 with sulfuric acid to precipitate punicic acid. This step typically achieves 67–78% punicic acid content but requires subsequent purification.

Urea Inclusion Crystallization

Principles and Workflow

Urea forms inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated punicic acid in the filtrate. In a patented method, mixed fatty acids are dissolved in methanol-dioxane (1:1 v/v), combined with urea, and frozen at -10°C for 10 hours. The precipitate (urea-saturated fatty acid complexes) is filtered, while the filtrate contains punicic acid at 92% purity after solvent removal.

Table 1: Urea Inclusion Parameters and Outcomes
Parameter Condition Purity (%) Yield (%)
Solvent System Methanol-dioxane (1:1) 92 75
Freezing Temperature -10°C 89 68
Freezing Duration 10 hours 85 72

Limitations

Despite high purity, urea inclusion requires prolonged freezing (>10 hours) and generates urea-contaminated filtrate, necessitating additional acidification steps. Losses during filtration and solvent recovery reduce overall yield to 68–75%.

Freezing Crystallization

Single-Step Crystallization

A novel freezing crystallization method exploits punicic acid’s higher melting point (-10°C) compared to other fatty acids. Mixed fatty acids dissolved in acetone (8:1 solvent-to-fatty acid ratio) are frozen at -30°C for 1 hour. Upon thawing, the last 40% of the melt (enriched in punicic acid) is collected, achieving 85% purity in one step.

Multi-Step Crystallization

Repeating the process with the enriched fraction increases purity to 89%. For instance, a second crystallization in acetone at -30°C for 1 hour elevates punicic acid content from 78% to 89%. This method avoids urea, reduces solvent use, and completes in <2 hours per cycle.

Table 2: Freezing Crystallization Efficiency
Step Solvent Temperature Duration Purity (%) Yield (%)
1 Acetone -30°C 1 hour 85 40
2 Acetone -30°C 1 hour 89 35

Supercritical CO₂ Extraction

High-Pressure Extraction

Supercritical CO₂ extraction (SCE) operates at 25–40 MPa and 45–60°C, selectively dissolving punicic acid triglycerides. A patent describes extracting 134–142 g of oil per kilogram of seeds at 25 MPa and 45°C, yielding oil with 73–75% punicic acid. SCE avoids organic solvents, making it environmentally favorable.

Post-Extraction Refinement

SCE-derived oil is enzymatically hydrolyzed using lipases (e.g., Candida antarctica) to release free punicic acid. Subsequent short-path distillation at 180°C and 0.001 MPa isolates punicic acid at 95% purity.

Phospholipid Complexation for Enhanced Stability

Formulation of SPEPC

To improve punicic acid’s bioavailability, a standardized pomegranate extract-phospholipid complex (SPEPC) is prepared by mixing pomegranate extract with soy phosphatidylcholine in methanol-dioxane (1:1 v/v). Spray-drying the mixture yields a powder with 99.7% entrapment efficiency and 0.26 mg/mL solubility in n-octanol (vs. 0.005 mg/mL for free punicic acid).

Table 3: SPEPC Characterization Data
Parameter Result
Entrapment Efficiency 99.7% w/w
Solubility in n-octanol 0.26 mg/mL
Particle Size 50 μm (spherical morphology)

Microbial Biosynthesis

Engineering Saccharomyces cerevisiae

Recent advances involve metabolic engineering of Saccharomyces cerevisiae to produce punicic acid. By integrating FADX genes (responsible for linoleic acid conversion) into the yeast genome, researchers achieved 26.7% punicic acid in total fatty acids. Fermentation at 30°C for 72 hours yielded 22% punicic acid in triacylglycerols, demonstrating scalability.

Yarrowia lipolytica Strain Optimization

In Yarrowia lipolytica, knockout of peroxisomal genes (e.g., EYK1) and overexpression of DGA2 (diacylglycerol acyltransferase) increased punicic acid production to 1.0% of total fatty acids. While yields remain low, this approach highlights potential for sustainable production.

High-Purity TAG Preparation via HPLC

RP-HPLC Purification

Triacylglycerols (TAGs) of punicic acid are purified using reversed-phase HPLC with a C18 column. Fraction 6 from pomegranate seed oil eluted with acetonitrile-isopropanol (70:30 v/v) contains >97% punicic acid TAGs, stable for 90 days at -20°C.

Table 4: HPLC Purification Parameters
Column Mobile Phase Flow Rate Purity (%)
C18 (250 × 4.6 mm) Acetonitrile-isopropanol 1 mL/min 97

Comparative Analysis of Methods

Table 5: Method Efficacy and Limitations
Method Purity (%) Yield (%) Duration Scalability
Urea Inclusion 92 68–75 12+ hours Moderate
Freezing Crystallization 89 35–40 2–4 hours High
Supercritical CO₂ 95 70–80 4–6 hours High
Microbial Synthesis 26.7 18–22 72 hours Emerging

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound sourcing for longitudinal studies?

  • Methodological Answer : Acquire certificates of analysis (CoA) for purity (>95% by HPLC). Use accelerated stability studies (40°C/75% RH) to establish storage guidelines. Include internal reference standards in each experiment to monitor compound integrity .

Methodological Guidance for Data Interpretation

  • Handling Contradictory Results : Follow the CONSORT or ARRIVE guidelines for reporting in vivo studies. For in vitro conflicts, verify cell line authentication (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media) .
  • Literature Review Rigor : Use databases like PubMed, SciFinder, and Google Scholar with MeSH terms (e.g., "this compound" AND "pharmacokinetics"). Exclude studies lacking purity data or methodological transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Punicanolic acid
Reactant of Route 2
Punicanolic acid

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